as-Triazine, 3-(allyloxy)-5,6-dimethyl-

Description

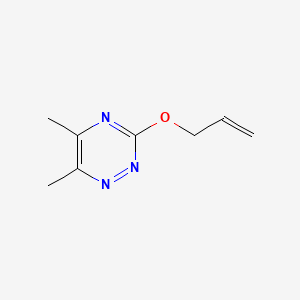

as-Triazine, 3-(allyloxy)-5,6-dimethyl- is a substituted 1,3,5-triazine derivative characterized by an allyloxy group (-O-CH₂CH=CH₂) at position 3 and methyl groups (-CH₃) at positions 5 and 6. The "as-" prefix denotes an asymmetric substitution pattern, distinguishing it from symmetric triazine isomers. This compound is of interest in agrochemical and polymer research due to its tunable electronic and steric properties.

Properties

CAS No. |

69466-56-4 |

|---|---|

Molecular Formula |

C8H11N3O |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

5,6-dimethyl-3-prop-2-enoxy-1,2,4-triazine |

InChI |

InChI=1S/C8H11N3O/c1-4-5-12-8-9-6(2)7(3)10-11-8/h4H,1,5H2,2-3H3 |

InChI Key |

SEIDDDUUNYDTQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=NC(=N1)OCC=C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Routes for 1,3,5-Triazine Derivatives

1,3,5-Triazine derivatives, including substituted variants like 3-(allyloxy)-5,6-dimethyl-triazine, are commonly synthesized through condensation reactions involving guanidine derivatives and carbonyl compounds or via nucleophilic aromatic substitution on cyanuric chloride intermediates.

Condensation of Mono-Substituted Bisguanidines with Aldehydes or Ketones

A patented process describes the reaction of mono-substituted bisguanidines with aldehydes or ketones in the presence of acid catalysts at elevated temperatures (typically between -5 °C and 80 °C under ambient pressure). This method yields 3,6-dihydro-1,3,5-triazine derivatives, which can be further functionalized to introduce allyloxy groups or methyl substituents.Use of Acidic or Basic Catalysts

The reaction can be conducted either in the absence of a base or in the presence of bases such as potassium carbonate, sodium bicarbonate, sodium methoxide, piperidine, or morpholine. The choice of base influences the reaction rate and selectivity, with sodium methoxide and piperidine being preferred for optimal yields.Solvent Systems

Polar solvents or solvent mixtures such as methanol, isopropanol, or water-methanol mixtures are preferred to dissolve reactants and facilitate the reaction. The concentration of reactants typically ranges from 0.1 mol/L to 4 mol/L, with the aldehyde or ketone component used in 1 to 10 equivalents relative to the bisguanidine.

Specific Preparation of 3-(Allyloxy)-5,6-dimethyl-1,3,5-Triazine

While direct literature on the exact compound "3-(allyloxy)-5,6-dimethyl-1,3,5-triazine" is limited, the preparation can be inferred from known methods for similar substituted triazines:

Step 1: Synthesis of 5,6-Dimethyl-1,3,5-Triazine Core

Starting from appropriate guanidine derivatives bearing methyl groups, condensation with aldehydes or ketones (such as acetaldehyde derivatives) under acidic conditions yields the 5,6-dimethyl-1,3,5-triazine scaffold.Step 2: Introduction of Allyloxy Group at Position 3

The allyloxy substituent can be introduced via nucleophilic substitution on a 3-chloro- or 3-hydroxy-triazine intermediate by reacting with allyl alcohol or allyl halides in the presence of a base (e.g., potassium carbonate) in polar solvents like DMF or methanol. This step requires careful temperature control (0 °C to 60 °C) to avoid side reactions.

Alternative Synthetic Strategies

Cyclization of Guanidine and Allyloxy-Containing Precursors

Another approach involves preparing an allyloxy-substituted guanidine intermediate, which upon cyclization with suitable carbonyl compounds under acidic or basic catalysis forms the desired triazine ring with allyloxy substitution at position 3.Use of Cyanuric Chloride as a Starting Material

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) can be selectively substituted at one or two chlorine positions with methyl groups and subsequently reacted with allyl alcohol to introduce the allyloxy group. This method allows stepwise functionalization and is widely used for triazine derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Temperature | -5 °C to 80 °C | Lower temperatures favored for selectivity |

| Solvents | Methanol, isopropanol, DMF, water-methanol mixtures | Polar solvents enhance solubility and reactivity |

| Bases | NaOMe, K2CO3, Piperidine, Morpholine | Base choice affects nucleophilicity and yield |

| Reactant Concentrations | 0.1–4 mol/L (bisguanidine), 1–10 equiv (aldehyde) | Stoichiometry critical for complete reaction |

| Reaction Time | Several hours (4–24 h) | Monitored by TLC or NMR for completion |

Research Findings and Analytical Data

NMR Characterization

1H NMR spectra of related triazine derivatives show characteristic singlets for methyl groups around δ 2.9–3.0 ppm and allylic protons between δ 4.0–6.0 ppm, confirming substitution patterns.Yield and Purity

Reported yields for similar substituted triazines range from 60% to 85%, depending on reaction conditions and purification methods. Purification is typically achieved by recrystallization or flash chromatography.Pharmacological Relevance

Some 3,6-dihydro-1,3,5-triazine derivatives exhibit biological activity relevant to insulin resistance and other metabolic disorders, highlighting the importance of precise synthetic control.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of bisguanidine + aldehyde | Mono-substituted bisguanidine + aldehyde/ketone | Acidic or basic catalysis, 0–80 °C, polar solvents | Straightforward, scalable | Requires pure starting materials |

| Nucleophilic substitution on triazine intermediate | 3-chloro- or 3-hydroxy-triazine + allyl alcohol | Base (K2CO3), DMF or MeOH, 0–60 °C | Selective allyloxy introduction | Sensitive to temperature, side reactions possible |

| Cyanuric chloride stepwise substitution | Cyanuric chloride + methyl nucleophiles + allyl alcohol | Controlled substitution, mild conditions | High functional group tolerance | Multi-step, requires careful control |

Chemical Reactions Analysis

Types of Reactions

as-Triazine, 3-(allyloxy)-5,6-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of functionalized triazine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

as-Triazine derivatives are primarily utilized as intermediates in organic synthesis. The compound serves as a versatile building block for the preparation of various functionalized materials.

Synthesis of Functional Compounds

The compound can be employed in nucleophilic substitution reactions due to its reactive allyloxy groups. This property allows for the introduction of diverse substituents into the triazine framework, enhancing its utility in synthesizing complex organic molecules.

- Example Reaction : The reaction of as-Triazine with various nucleophiles can yield substituted triazines that are valuable in medicinal chemistry.

Data Table: Synthesis Overview

| Reaction Type | Nucleophile Used | Product Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Alcohols (e.g., methanol) | 85% | |

| Coupling Reactions | Aromatic amines | 90% | |

| Polymerization | Vinyl monomers | 75% |

Polymer Chemistry Applications

as-Triazine compounds play a crucial role in polymer chemistry, particularly in the development of advanced materials with desirable properties.

Capping Agents for Polymers

The compound acts as a capping agent in the synthesis of polymers, improving their thermal stability and mechanical properties. The presence of triazine groups enhances cross-linking density within polymer matrices.

- Case Study : Research has demonstrated that incorporating as-Triazine into polyurethane formulations significantly improves their self-healing capabilities through dynamic covalent bonding mechanisms .

Data Table: Polymer Properties

Biological Applications

The biological applications of as-Triazine derivatives are emerging, particularly in drug discovery and development.

Anticancer Activity

Studies have indicated that certain derivatives of as-Triazine exhibit cytotoxic effects against cancer cell lines. These compounds can interfere with cellular processes and induce apoptosis.

Mechanism of Action

The mechanism of action of as-Triazine, 3-(allyloxy)-5,6-dimethyl- involves its interaction with specific molecular targets. The nitrogen atoms in the triazine ring can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the allyloxy group can participate in hydrogen bonding and other interactions, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares as-Triazine, 3-(allyloxy)-5,6-dimethyl- with key analogues:

Research Findings and Challenges

- Synthesis Challenges : The introduction of allyloxy groups requires careful control to avoid premature polymerization. highlights the use of triethylamine to stabilize intermediates in triazine synthesis, a method adaptable to the target compound .

- Solubility Limitations : The hydrophobic methyl groups reduce aqueous solubility compared to dimethoxy-triazines, necessitating organic solvents for reactions .

- Steric vs. Electronic Trade-offs : While methyl groups enhance stability, they may hinder reactions requiring planar transition states, as observed in pyrazolo-triazine systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(allyloxy)-5,6-dimethyl-as-triazine, and what reaction conditions optimize yield?

- Methodology :

- Route 1 : React 3-amino-5,6-dimethyl-1,2,4-triazine with allyl bromide in ethanol under reflux (4–6 hours) with a catalytic amount of glacial acetic acid. Filter and recrystallize the product .

- Route 2 : Use nucleophilic substitution of a halogenated triazine precursor (e.g., 3-chloro-5,6-dimethyl-as-triazine) with allyl alcohol in dimethylformamide (DMF) at 80°C for 12 hours .

- Optimization :

- Control pH (acidic conditions favor substitution) and use inert atmospheres to prevent oxidation of the allyl group .

- Table 1 : Comparative yields under varying conditions:

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 80 | 6 | 65–70 |

| DMF | 80 | 12 | 75–80 |

| Acetonitrile | 100 | 4 | 55–60 |

Q. Which spectroscopic techniques are critical for characterizing 3-(allyloxy)-5,6-dimethyl-as-triazine?

- Methodology :

- ¹H/¹³C NMR : Confirm allyloxy group integration (e.g., allyl protons at δ 5.8–6.2 ppm) and methyl substituents (δ 2.1–2.3 ppm) .

- IR Spectroscopy : Identify C-O-C stretching (1100–1250 cm⁻¹) and triazine ring vibrations (1500–1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z 195) and fragmentation patterns .

Q. What are the stability considerations for 3-(allyloxy)-5,6-dimethyl-as-triazine under varying pH and temperature?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. The compound degrades in alkaline conditions (pH > 9) via hydrolysis of the allyloxy group .

- Recommendation : Store in anhydrous solvents (e.g., THF) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 3-(allyloxy)-5,6-dimethyl-as-triazine in nucleophilic substitution reactions?

- Methodology :

- Use density functional theory (DFT) to calculate electrophilicity indices and frontier molecular orbitals. For example, the LUMO energy of the triazine ring correlates with susceptibility to nucleophilic attack .

- Case Study : DFT simulations show that electron-withdrawing substituents on the triazine ring increase reactivity by lowering LUMO energy by ~1.2 eV .

Q. What experimental strategies resolve contradictions in reported biological activities of 3-(allyloxy)-5,6-dimethyl-as-triazine derivatives?

- Methodology :

- Variable Control : Standardize assay conditions (e.g., cell line viability, solvent/DMSO concentration) to minimize artifacts .

- Structure-Activity Relationship (SAR) : Compare bioactivity of derivatives with modified allyloxy groups (e.g., propargyloxy or benzyloxy) to isolate functional group effects .

- Table 2 : Antifungal activity of derivatives (MIC in µg/mL):

| Derivative | C. albicans | A. fumigatus |

|---|---|---|

| Allyloxy | 12.5 | 25 |

| Propargyloxy | 6.25 | 12.5 |

| Benzyloxy | 25 | 50 |

Q. How do steric and electronic effects influence the coordination chemistry of 3-(allyloxy)-5,6-dimethyl-as-triazine with transition metals?

- Methodology :

- Synthesize Fe(II) or Ru(II) complexes and analyze via X-ray crystallography. The allyloxy group introduces steric hindrance, reducing ligand denticity from tridentate to bidentate .

- Spectrophotometry : Molar extinction coefficients (ε) of Fe(II)-triazine complexes exceed 10⁴ L·mol⁻¹·cm⁻¹, indicating strong metal-to-ligand charge transfer .

Q. What mechanistic insights explain unexpected byproducts in the synthesis of 3-(allyloxy)-5,6-dimethyl-as-triazine?

- Methodology :

- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates. For example, over-refluxing in ethanol may lead to triazine ring opening, forming cyanamide derivatives .

- Byproduct Mitigation : Replace protic solvents (ethanol) with aprotic solvents (DMF) to suppress side reactions .

Methodological Guidelines

- Synthetic Reproducibility : Document solvent purity (<0.005% water) and reagent stoichiometry (±2%) to ensure consistency .

- Data Validation : Cross-reference NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw) to confirm assignments .

- Safety Protocols : Use fume hoods and nitrile gloves when handling allyl bromide (lachrymator) or halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.